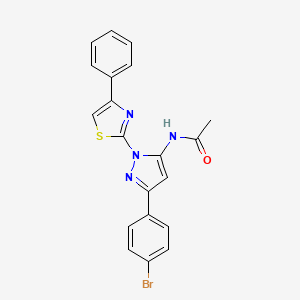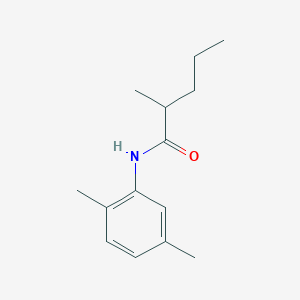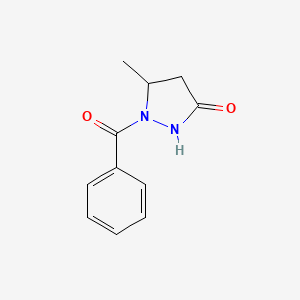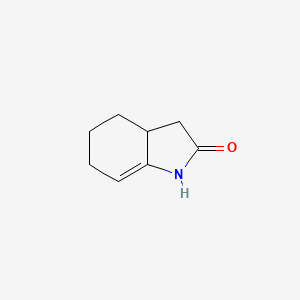
1,3,3a,4,5,6-Hexahydro-2h-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one: is a heterocyclic organic compound that belongs to the indole family. This compound is characterized by a six-membered ring fused to a five-membered nitrogen-containing ring. It is a versatile intermediate in organic synthesis and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one can be synthesized through several methods, including:
Cyclization of Amino Ketones: One common method involves the cyclization of amino ketones under acidic or basic conditions. This reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Reduction of Indole Derivatives: Another method involves the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. This method is often used to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
化学反応の分析
Types of Reactions
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its fully saturated form using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the molecule using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully saturated indole derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted indole derivatives.
科学的研究の応用
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism varies based on the specific application and the biological system being studied.
類似化合物との比較
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one can be compared with other similar compounds, such as:
1,3,3a,4-Tetrahydro-2H-indol-2-one: This compound has a similar structure but lacks the additional hydrogen atoms, making it less saturated.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another similar compound with a different ring structure, often used in medicinal chemistry.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse reactivity and applications.
特性
CAS番号 |
1438-97-7 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
1,3,3a,4,5,6-hexahydroindol-2-one |
InChI |
InChI=1S/C8H11NO/c10-8-5-6-3-1-2-4-7(6)9-8/h4,6H,1-3,5H2,(H,9,10) |
InChIキー |
XYOTVNLEVSFRRG-UHFFFAOYSA-N |
正規SMILES |
C1CC=C2C(C1)CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


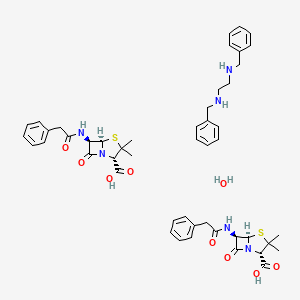
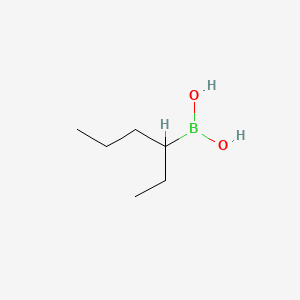

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)
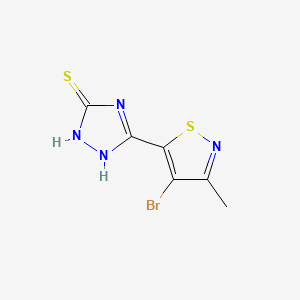

![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
